molecular formula C12H9N3O B2645217 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 95331-56-9

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No. B2645217
CAS RN: 95331-56-9
M. Wt: 211.224
InChI Key: IQYADSABMIDDAV-UHFFFAOYSA-N
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Description

“4-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is a member of 1,3-oxazoles . It has a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol . The IUPAC name for this compound is 4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline .


Synthesis Analysis

The synthesis of oxazolo[4,5-b]pyridine derivatives has been reported in various studies . For instance, one method involves the use of polyphosphoric acid added to a mixture of 2-aminophenols and carboxylic acids at room temperature, heated to 170°C . Another method involves a Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The InChI and Canonical SMILES for this compound are also available .


Chemical Reactions Analysis

Oxazolo[4,5-b]pyridines are attractive bicyclic hetero-aromatic motifs with various properties . The chemistry and biological action of oxazole derivatives have been reviewed in several studies .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.22 g/mol, an XLogP3-AA of 2, one hydrogen bond donor count, four hydrogen bond acceptor count, and one rotatable bond count . It also has an exact mass and monoisotopic mass of 211.074561919 g/mol .

Scientific Research Applications

Dye Production and Fabric Coloring

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives have been employed in the production of disperse and cationic dyes. These dyes are suitable for coloring polyamide fabrics and can also be used for acrylic fibers. The color properties of dyed materials were assessed using tristimulus colorimetry, highlighting the potential of these compounds in the textile industry (Barni et al., 1985).

Biological Activity Analysis

Some derivatives of this compound have demonstrated significant biological activities. For example, they have been shown to possess anti-inflammatory and analgesic properties without causing gastrointestinal irritation, common in other anti-inflammatory compounds. This makes them a potential alternative in therapeutic applications (Clark et al., 1978).

Antimicrobial Activity

Certain oxazolo[4,5-b]pyridine derivatives have exhibited notable antimicrobial activities against various bacterial strains, including drug-resistant isolates. Some compounds showed comparable or superior activity to existing antimicrobials like ampicillin and gentamicin, suggesting their potential use as novel antimicrobial agents (Celik et al., 2021).

Synthesis and Chemical Properties

The synthesis and chemical properties of this compound derivatives have been a subject of research, focusing on efficient synthesis methods and exploring their reactivity. This research contributes to the understanding of these compounds’ chemical behaviors and potential applications in various fields, including pharmaceuticals and materials science (Hojati et al., 2011).

Mechanism of Action

While the specific mechanism of action for “4-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is not mentioned in the search results, oxazole derivatives are known to engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in various studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYADSABMIDDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

95331-56-9
Record name 95331-56-9
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